molecular formula C12H16BrNO B13242369 N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13242369
M. Wt: 270.17 g/mol
InChI Key: HXUAOPRXTKAKJJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine is an organic compound that features a brominated aromatic ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the Chan–Lam coupling reaction, which is a popular method for the arylation of amines. This reaction typically involves the use of aryl boronate derivatives and nitrogen-containing functional groups such as amines under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine is unique due to the presence of both a brominated aromatic ring and an oxolane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-8-7-10(3-4-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

HXUAOPRXTKAKJJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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